UNII-T056LM14FV

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

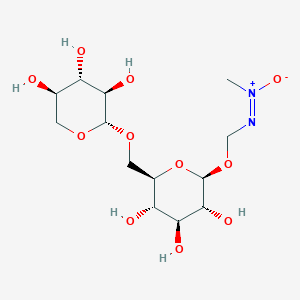

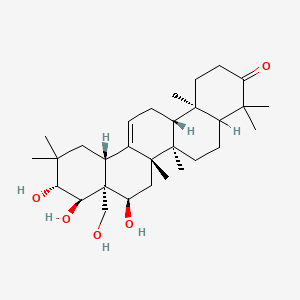

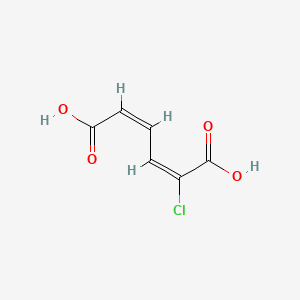

Macrozamin is a naturally occurring and rare pyrrolizidine alkaloid that is isolated from the seeds of the plants from the Boraginaceae family. It is a major constituent principle of Cycads . Macrozamin has carcinogenic, mutagenic, teratogenic, and neurotoxic properties .

Molecular Structure Analysis

Macrozamin has a molecular formula of C13H24N2O11 . Its average mass is 384.336 Da and its monoisotopic mass is 384.138000 Da . It has 9 of 9 defined stereocenters .Physical And Chemical Properties Analysis

Macrozamin has a density of 1.9±0.1 g/cm3, a boiling point of 660.4±65.0 °C at 760 mmHg, and a flash point of 353.2±34.3 °C . It has 13 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds . Its polar surface area is 199 Å2 .Aplicaciones Científicas De Investigación

Técnicas antiguas de procesamiento de alimentos

El pueblo Noongar del suroeste de Australia ha utilizado Macrozamin en sus técnicas de procesamiento de alimentos durante miles de años . Desarrollaron métodos únicos y sostenibles, como la fermentación anaeróbica controlada de la fruta (cubierta de la semilla, cáscara externa) de Macrozamia, para mejorar su sabor y valor nutritivo . Este método también facilitó la extracción de la cubierta de la semilla, que no se comía .

Desintoxicación

Existe una suposición común de que el pueblo Noongar tradicionalmente procesaba la sarcotesta de Macrozamia con el propósito de desintoxicación . Sin embargo, esta suposición se cuestiona ya que no hay evidencia científica que la respalde en la literatura arqueológica o etnohistórica .

Adaptación a un ambiente con escasez de agua

El método único de fermentación anaeróbica utilizado por el pueblo Noongar podría ser una adaptación al ambiente con escasez de agua del suroeste de Australia en el momento de la cosecha . Este método mejoró el sabor y proporcionó una fuente valiosa de grasa de alta energía y nutrición .

Adaptación del microbioma intestinal

El pueblo Noongar puede haber desarrollado adaptaciones especializadas en su bioma intestinal que les permitieron digerir y almacenar cantidades de grasas y vitaminas liposolubles, como la vitamina A y D, que se derivaron de alimentos ricos en betacarotenos como la sarcotesta de Macrozamia . Su microbioma intestinal también se habría adaptado con el tiempo para tolerar cualquier residuo amargo o tóxico que pudiera haber estado presente en sus fuentes de alimentos vegetales .

Síndrome de dispersión de semillas en cícadas

Las cícadas australianas Macrozamia miquelii y Cycas ophiolitica han sido analizadas para determinar la presencia del compuesto tóxico cicasina, conocido de las semillas . Los resultados sugieren que las cícadas están adaptadas para la dispersión de fauna capaz de tragar las grandes y pesadas propagulas enteras, digerir la carne de sarcotesta no tóxica internamente y luego expulsar la semilla tóxica intacta .

Toxicidad de las semillas

Las semillas de Macrozamia son conocidas por ser altamente venenosas . Los compuestos más fuertemente implicados en la expresión inmediata de los síntomas de envenenamiento por cícadas en vertebrados son los glucósidos de metilazoximetanol (MAM), en particular la cicasina y la macrozamina .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Macrozamin involves the condensation of two molecules of 2,4-dihydroxybenzoic acid (DHBA) to form a dimeric structure. This dimeric structure is then oxidized to form the final product, Macrozamin.", "Starting Materials": [ "2,4-dihydroxybenzoic acid (DHBA)", "Oxidizing agent" ], "Reaction": [ "Step 1: Two molecules of DHBA are condensed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the dimeric structure.", "Step 2: The dimeric structure is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or sodium periodate (NaIO4) to form the final product, Macrozamin.", "Step 3: The product is then purified using techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

6327-93-1 |

Fórmula molecular |

C13H24N2O11 |

Peso molecular |

384.34 g/mol |

Nombre IUPAC |

(Z)-methyl-oxido-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxymethylimino]azanium |

InChI |

InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14- |

Clave InChI |

DQCANINXHQSIAW-PFONDFGASA-N |

SMILES isomérico |

C/[N+](=N/COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)/[O-] |

SMILES |

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |

SMILES canónico |

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |

Sinónimos |

macrozamin methylazoxymethanol-beta-primeveroside |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of macrozamin?

A1: Macrozamin possesses the molecular formula C13H21N2O11 and a molecular weight of 397.32 g/mol. []

Q2: Are there any notable spectroscopic characteristics of macrozamin?

A2: Structural elucidation of macrozamin has been aided by techniques like X-ray diffraction, revealing its crystal structure. [] Additionally, techniques like high-performance liquid chromatography (HPLC) are employed for its isolation and quantification. [, ]

Q3: How does macrozamin exert its toxic effects?

A3: Macrozamin, upon ingestion, is metabolized into methylazoxymethanol (MAM). [] MAM is a known genotoxin, causing DNA damage that can lead to cell death and potentially contribute to the development of cancer. [, ]

Q4: What specific types of DNA damage are associated with MAM exposure?

A4: Studies in animal models have shown that MAM exposure can induce various DNA lesions, including DNA strand breaks, DNA-protein crosslinks, and alterations in DNA methylation patterns. []

Q5: Which organs are particularly susceptible to macrozamin-induced toxicity?

A5: Macrozamin primarily targets the liver, causing hepatotoxicity. [] Studies have also shown its potential to induce renal mesenchymal tumors and, in some cases, hepatocellular carcinoma. []

Q6: In which plant species is macrozamin found?

A6: Macrozamin is primarily found in cycads, ancient seed plants belonging to the Cycadales order. [, ] Its distribution varies among species, with some containing higher concentrations than others. []

Q7: What is the proposed biological function of macrozamin in cycads?

A7: Macrozamin, along with another azoxyglycoside, cycasin, is believed to serve as a defense mechanism against herbivores. [] Their presence is thought to deter feeding by insects and other animals. [, ]

Q8: What methods are commonly used for the detection and quantification of macrozamin?

A8: High-performance liquid chromatography (HPLC) is widely used for both the isolation and quantification of macrozamin in plant samples. [, , ] This technique allows for accurate measurement even in the presence of other related compounds.

Q9: Are there any ongoing investigations into the potential pharmacological applications of macrozamin or its derivatives?

A9: While macrozamin itself is known for its toxicity, research on related compounds like cycasin suggests potential applications in understanding neurodegenerative diseases and brain development. [] Further research is needed to explore possible therapeutic uses while mitigating toxicity concerns.

Q10: Is there evidence of resistance mechanisms to macrozamin in any organisms?

A10: Certain insects, particularly those specialized in feeding on cycads, have evolved mechanisms to tolerate and even sequester macrozamin and cycasin, utilizing these toxins for their own defense. [, ]

Q11: Are there any known environmental concerns associated with macrozamin?

A11: Given its toxicity to animals, uncontrolled release of macrozamin into the environment could potentially harm wildlife, particularly herbivores that may consume cycad plant material. [, ]

Q12: What are potential areas for future research on macrozamin?

A12: Further investigation into the biosynthesis of macrozamin within cycads could be valuable. [] Additionally, exploring the structure-activity relationships of macrozamin and its analogues could help in understanding its toxicity and potential for developing less toxic derivatives for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid](/img/structure/B1237357.png)

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)

![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)

![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)

![[(2R,3R,5S,7S,8R,9R)-2-[(1S,3S,4R,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1237380.png)